molecular formula C31H52ClN3O3 B12776003 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol CAS No. 164120-28-9

7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol

Cat. No.: B12776003
CAS No.: 164120-28-9
M. Wt: 550.2 g/mol
InChI Key: CUJNUGZLQFCYEJ-AFXXTYPDSA-N
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Description

7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is a synthetic derivative of cholesterol This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbonylaminomethyl group attached to the 7-alpha position of the cholesterol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves multiple steps, starting from cholesterol as the base molecule. The key steps include:

    Introduction of the Chloroethyl Group: This step involves the reaction of cholesterol with a chloroethylating agent under controlled conditions to introduce the chloroethyl group at the 7-alpha position.

    Carbonylaminomethylation: The final step involves the reaction of the nitroso intermediate with a carbonylaminomethylating agent to introduce the carbonylaminomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cholesterol metabolism, leading to changes in cellular cholesterol levels.

Comparison with Similar Compounds

Similar Compounds

    7-alpha-Hydroxycholesterol: A natural sterol with similar structural features but different functional groups.

    7-alpha-Chlorocholesterol: Another synthetic derivative with a chloro group at the 7-alpha position.

Uniqueness

7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

164120-28-9

Molecular Formula

C31H52ClN3O3

Molecular Weight

550.2 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[[(3S,7S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea

InChI

InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22+,24+,25-,26?,27?,28?,30+,31-/m1/s1

InChI Key

CUJNUGZLQFCYEJ-AFXXTYPDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C

Origin of Product

United States

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